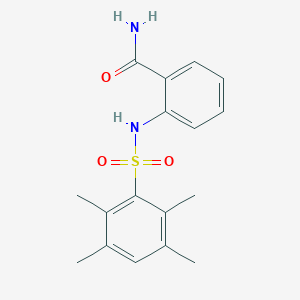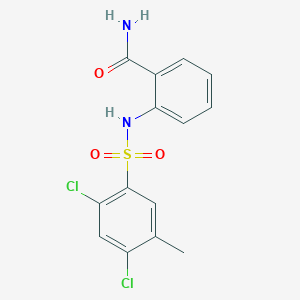
2-(2,3,5,6-Tetramethylbenzenesulfonamido)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2,3,5,6-Tetramethylbenzenesulfonamido)benzamide, also known as TMB-5, is a sulfonamide compound that has gained significant attention in the field of medicinal chemistry. This compound has been synthesized and studied extensively due to its potential therapeutic applications.
Wirkmechanismus
2-(2,3,5,6-Tetramethylbenzenesulfonamido)benzamide inhibits CAIX by binding to its active site and preventing the conversion of carbon dioxide to bicarbonate. This leads to a decrease in the pH of the tumor microenvironment, which can inhibit tumor growth and metastasis. Additionally, 2-(2,3,5,6-Tetramethylbenzenesulfonamido)benzamide has been shown to inhibit the growth of bacteria by disrupting their cell wall synthesis.
Biochemical and Physiological Effects:
2-(2,3,5,6-Tetramethylbenzenesulfonamido)benzamide has been shown to have minimal toxicity in vitro and in vivo. It has also been shown to have good pharmacokinetic properties, including high solubility and stability in biological fluids. 2-(2,3,5,6-Tetramethylbenzenesulfonamido)benzamide has been shown to be effective in reducing tumor growth and metastasis in animal models of cancer.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 2-(2,3,5,6-Tetramethylbenzenesulfonamido)benzamide in lab experiments is its high potency and specificity for CAIX inhibition. This allows researchers to study the effects of CAIX inhibition on tumor growth and metastasis in a controlled manner. However, one limitation of using 2-(2,3,5,6-Tetramethylbenzenesulfonamido)benzamide is its relatively high cost compared to other CAIX inhibitors.
Zukünftige Richtungen
There are several future directions for research on 2-(2,3,5,6-Tetramethylbenzenesulfonamido)benzamide. One potential direction is the development of 2-(2,3,5,6-Tetramethylbenzenesulfonamido)benzamide derivatives with improved pharmacokinetic properties and lower cost. Another direction is the investigation of the effects of 2-(2,3,5,6-Tetramethylbenzenesulfonamido)benzamide on other types of cancer and bacterial infections. Additionally, the combination of 2-(2,3,5,6-Tetramethylbenzenesulfonamido)benzamide with other anticancer drugs or antibiotics could be explored for synergistic effects. Finally, the use of 2-(2,3,5,6-Tetramethylbenzenesulfonamido)benzamide as a diagnostic tool for imaging CAIX expression in tumors could be investigated.
Synthesemethoden
2-(2,3,5,6-Tetramethylbenzenesulfonamido)benzamide can be synthesized using a multi-step process that involves the reaction of 2,3,5,6-tetramethylbenzenesulfonyl chloride with 2-aminobenzamide in the presence of a base. The resulting product is then purified using column chromatography to obtain 2-(2,3,5,6-Tetramethylbenzenesulfonamido)benzamide in high purity.
Wissenschaftliche Forschungsanwendungen
2-(2,3,5,6-Tetramethylbenzenesulfonamido)benzamide has been studied extensively for its potential therapeutic applications. It has been shown to exhibit potent inhibitory activity against carbonic anhydrase IX (CAIX), which is a protein that is overexpressed in many types of cancer cells. Inhibition of CAIX has been shown to reduce tumor growth and metastasis, making 2-(2,3,5,6-Tetramethylbenzenesulfonamido)benzamide a promising candidate for the development of anticancer drugs.
Eigenschaften
Produktname |
2-(2,3,5,6-Tetramethylbenzenesulfonamido)benzamide |
|---|---|
Molekularformel |
C17H20N2O3S |
Molekulargewicht |
332.4 g/mol |
IUPAC-Name |
2-[(2,3,5,6-tetramethylphenyl)sulfonylamino]benzamide |
InChI |
InChI=1S/C17H20N2O3S/c1-10-9-11(2)13(4)16(12(10)3)23(21,22)19-15-8-6-5-7-14(15)17(18)20/h5-9,19H,1-4H3,(H2,18,20) |
InChI-Schlüssel |
SQYJUTOOOAKWHZ-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C(=C1C)S(=O)(=O)NC2=CC=CC=C2C(=O)N)C)C |
Kanonische SMILES |
CC1=CC(=C(C(=C1C)S(=O)(=O)NC2=CC=CC=C2C(=O)N)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-[(5-bromo-2-ethoxyphenyl)sulfonyl]-1H-imidazole](/img/structure/B230655.png)

![N4,N4'-di-tert-butyl-[1,1'-biphenyl]-4,4'-disulfonamide](/img/structure/B230680.png)
![2-{[(5-Bromo-2-methoxyphenyl)sulfonyl]amino}benzamide](/img/structure/B230708.png)





![(1R,2R,4aS)-1-[(E)-5-hydroxy-3-methylpent-3-enyl]-2,5,5,8a-tetramethyl-3,4,4a,6,7,8-hexahydro-2H-naphthalen-1-ol](/img/structure/B230733.png)



![(7Z)-7-(Hexa-2,4-diyn-1-ylidene)-1,6-dioxaspiro[4.4]nona-2,8-diene](/img/structure/B230767.png)